molecular formula C12H7ClF2N2O B1674255 N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide CAS No. 325457-89-4

N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide

Número de catálogo: B1674255
Número CAS: 325457-89-4
Peso molecular: 268.64 g/mol
Clave InChI: GDGUOCFTHNGPBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

ICA-27243 ejerce sus efectos activando selectivamente los canales de potasio KCNQ2/Q3. Esta activación conduce a un cambio hiperpolarizante en la dependencia del voltaje de la activación del canal, lo que estabiliza el potencial de la membrana neuronal y reduce la excitabilidad. El compuesto se une a un sitio específico en el canal de potasio, facilitando su apertura y permitiendo que los iones de potasio fluyan fuera de la neurona .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ICA-27243 implica la reacción del ácido 6-cloro-3-piridincarboxílico con 3,4-difluoroanilina en presencia de un agente de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción típicamente ocurre en un solvente orgánico como diclorometano a temperatura ambiente .

Métodos de Producción Industrial

La producción industrial de ICA-27243 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye el control de la temperatura, el tiempo de reacción y la concentración de los reactivos. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

ICA-27243 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el cloro y los sustituyentes difluoro en el anillo aromático .

Reactivos y Condiciones Comunes

    Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.

    Oxidación y Reducción: Si bien son menos comunes, ICA-27243 puede sufrir reacciones de oxidación y reducción bajo condiciones específicas.

Productos Principales

Los productos principales de estas reacciones dependen de los reactivos específicos utilizados. Por ejemplo, la sustitución con una amina puede producir un derivado de amida, mientras que la oxidación puede producir un ácido carboxílico correspondiente .

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

ICA-27243 has been identified as a potent activator of KCNQ2/Q3 potassium channels, which play a crucial role in regulating neuronal excitability. Research indicates that this compound effectively reduces seizure activity in various animal models:

  • KCNQ Channel Activation : In studies involving rodent models, ICA-27243 demonstrated significant anticonvulsant effects against maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures. The effective doses (ED50) were reported to be 1.5 mg/kg for MES and 2.2 mg/kg for PTZ, showcasing its potential as an anti-epileptic drug .
  • Mechanism of Action : The compound works by hyperpolarizing neuronal membranes and decreasing excitability, which is beneficial in conditions characterized by excessive neuronal firing, such as epilepsy .

Neuromuscular Function Improvement

Recent studies have explored the use of ICA-27243 in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). The compound's ability to modulate potassium channels has shown promise in preserving motor neuron function:

  • Motor Neuron Preservation : In experiments involving spinal cord organotypic cultures (SCOCs), treatment with ICA-27243 significantly improved the survival rate of motor neurons under excitotoxic conditions induced by glutamate. At a concentration of 10 μM, it preserved approximately 82% of motor neurons compared to control conditions .

Pain Management

The compound has also been investigated for its analgesic properties. Its selective action on KCNQ channels suggests potential applications in pain management:

  • Animal Models of Pain : ICA-27243 has been tested in various pain models, showing efficacy in reducing pain responses. Although specific data on pain management are less comprehensive than those for seizure control, the underlying mechanism related to neuronal excitability regulation supports its potential use .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of ICA-27243 has provided insights into optimizing its pharmacological properties:

CompoundEC50 (μM)SelectivityToxicity Profile
ICA-272430.38KCNQ2/Q3Unacceptable upon repeated dosing
Alternative CompoundN/AKCNQ2/Q3Advanced to clinical trials

This table summarizes the findings related to ICA-27243 and its alternatives, emphasizing the need for further development due to toxicity concerns with repeated dosing .

Research and Development

Ongoing research continues to explore the broader implications of ICA-27243 in clinical settings:

  • Clinical Trials : Following promising preclinical results, alternative compounds derived from the SAR of ICA-27243 have advanced into phase 1 clinical trials, indicating a pathway toward therapeutic applications in humans .

Actividad Biológica

N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide, also known as ICA-27243, is a selective modulator of KCNQ2/Q3 potassium channels. Its biological activity has been the subject of various studies, particularly regarding its potential therapeutic applications in neurological disorders such as epilepsy and amyotrophic lateral sclerosis (ALS).

ICA-27243 functions primarily as a potassium channel opener, specifically targeting the KCNQ2 and KCNQ3 channels. These channels play a crucial role in regulating neuronal excitability. By enhancing the activity of these channels, ICA-27243 can suppress excessive neuronal firing, which is often implicated in seizure disorders and other excitability-related conditions .

Pharmacological Profile

The compound has demonstrated significant potency in various preclinical models:

  • EC50 Value : The effective concentration for 50% activation (EC50) of ICA-27243 is reported to be 0.38 µM for KCNQ2/Q3 channels, indicating a strong affinity for these targets .
  • In Vivo Efficacy : In rodent models of epilepsy, ICA-27243 has shown the ability to suppress seizure-like activity effectively. In ex vivo hippocampal slice models, it was able to reversibly inhibit seizure activity at concentrations ranging from 1 to 10 µM .

Epilepsy Models

In studies involving animal models of epilepsy, ICA-27243 was found to significantly reduce seizure frequency and severity. For instance, in a study assessing the compound's effects on rodent models, it was shown that administration led to a marked decrease in seizure episodes compared to control groups .

Amyotrophic Lateral Sclerosis (ALS)

Recent research has explored the neuroprotective effects of ICA-27243 in ALS models. The compound was administered to SOD1 G93A transgenic mice, a common model for ALS. Results indicated that treatment with ICA-27243 preserved motor neuron survival under excitotoxic conditions and improved neuromuscular function:

Parameter Control ICA-27243 Treated
Motor Neuron Survival Rate (%)10082
Weight Maintenance (grams)DeclinedStable
Rotarod Performance (seconds)DeclinedImproved

In this study, treated mice exhibited delayed onset of motor impairment and maintained better performance on motor tasks compared to untreated controls .

Toxicity and Side Effects

Despite its efficacy, concerns regarding toxicity have been raised. In repeated dosing studies, some unacceptable toxicities were observed that hindered further development for certain applications. However, modifications to the chemical structure have led to derivatives with improved safety profiles .

Propiedades

IUPAC Name

N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2N2O/c13-11-4-2-8(6-16-11)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGUOCFTHNGPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325457-89-4
Record name ICA-27243
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325457894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICA-27243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU7278D853
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.